Acid-PEG4-S-PEG4-Acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

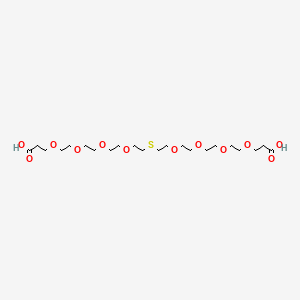

Acid-PEG4-S-PEG4-Acid is a homobifunctional cleavable linker with carboxylic acid groups at both ends. This compound is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its unique structure allows it to form stable amide bonds with primary amines and undergo cleavage under specific conditions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Acid-PEG4-S-PEG4-Acid can be synthesized through a series of chemical reactions involving the polymerization of ethylene glycol and subsequent functionalization with carboxylic acid groups. The reaction conditions typically involve the use of activating agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale polymerization reactors and purification processes to achieve high purity and yield. The compound is then characterized using techniques such as NMR (Nuclear Magnetic Resonance) and HPLC (High-Performance Liquid Chromatography) to ensure quality control.

Analyse Chemischer Reaktionen

Types of Reactions: Acid-PEG4-S-PEG4-Acid undergoes various types of chemical reactions, including:

Oxidation: The sulfur atom in the disulfide bond can be oxidized to form a sulfone group.

Reduction: The disulfide bond can be reduced to form a thiol group using reagents like Dithiothreitol (DTT).

Substitution: The carboxylic acid groups can react with primary amines to form stable amide bonds in the presence of activators like EDC and HATU.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.

Reduction: Reducing agents like DTT or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Activators like EDC and HATU, along with coupling agents such as N-hydroxysuccinimide (NHS).

Major Products Formed:

Oxidation: Sulfone derivatives.

Reduction: Thiol derivatives.

Substitution: Amide derivatives.

Wissenschaftliche Forschungsanwendungen

Bioconjugation and Drug Delivery

Bio-conjugation is one of the primary applications of Acid-PEG4-S-PEG4-Acid. It serves as a linker in the development of antibody-drug conjugates (ADCs), which are designed to deliver cytotoxic agents directly to cancer cells while minimizing systemic toxicity. The PEG component enhances the solubility and circulation time of these conjugates in biological systems.

- Case Study : Research has demonstrated that PEG spacers, including PEG4, significantly improve the pharmacokinetic properties of radiolabeled peptides used for targeted radionuclide therapy. In studies involving bombesin antagonists conjugated with DOTA through PEG spacers, it was found that increasing the length of the PEG spacer improved serum stability and tumor uptake while reducing kidney toxicity, thus highlighting the importance of linker design in therapeutic efficacy .

Nanotechnology

In nanotechnology , this compound is employed to modify nanoparticles for drug delivery systems. The incorporation of PEG chains improves biocompatibility and reduces immunogenicity, allowing for effective delivery of therapeutic agents.

- Application Example : The use of this compound in lipid nanoparticles has been explored for mRNA vaccine delivery. The hydrophilic nature of PEG enhances the stability and cellular uptake of lipid formulations, which is crucial for the efficacy of mRNA vaccines .

Diagnostics and Imaging

The compound is also utilized in diagnostic applications , particularly in the development of imaging agents. By linking imaging probes to antibodies or other targeting moieties via this compound, researchers can enhance the specificity and sensitivity of imaging techniques such as PET or MRI.

- Research Insight : Studies have shown that conjugating imaging agents with PEG linkers can significantly improve their biodistribution profiles, leading to better imaging contrast in targeted tissues .

Functionalized Polymer Development

This compound plays a role in synthesizing functionalized polymers for various applications, including drug release systems and smart materials. The carboxylic acid groups can facilitate further chemical modifications, allowing for tailored properties suited to specific applications.

| Application Area | Description | Key Benefits |

|---|---|---|

| Bioconjugation | Linker for ADCs | Targeted delivery, reduced toxicity |

| Nanotechnology | Modification of nanoparticles | Enhanced stability and cellular uptake |

| Diagnostics and Imaging | Conjugation with imaging probes | Improved specificity and sensitivity |

| Functionalized Polymers | Synthesis of smart materials | Customizable properties for diverse applications |

Wirkmechanismus

The mechanism by which Acid-PEG4-S-PEG4-Acid exerts its effects involves the formation of stable amide bonds with primary amines. This reaction is facilitated by the presence of activators like EDC and HATU, which help in the coupling process. The resulting amide bonds are crucial for the stability and functionality of the molecules in which the compound is used.

Molecular Targets and Pathways:

Protein Degradation: this compound is used in the formation of PROTACs (Proteolysis Targeting Chimeras), which target specific proteins for degradation via the ubiquitin-proteasome system.

Drug Delivery: The compound enhances the solubility and stability of drugs, improving their delivery to target sites.

Vergleich Mit ähnlichen Verbindungen

Acid-PEG4-S-PEG4-Acid is unique due to its dual carboxylic acid groups and PEG-based structure. Similar compounds include:

PEG-S-S-PEG: A similar linker with a disulfide bond but without the carboxylic acid groups.

PEG-S-S-S-PEG: A longer linker with an additional sulfur atom in the chain.

PEG-S-S-S-S-PEG: An even longer linker with two additional sulfur atoms.

These compounds differ in their reactivity and applications, with this compound offering greater versatility due to its functional groups.

Biologische Aktivität

Acid-PEG4-S-PEG4-Acid is a bifunctional linker used in bioconjugation, characterized by two terminal carboxylic acid groups connected by a linear PEG (polyethylene glycol) chain. This compound has garnered attention in various fields of biomedical research, particularly in drug delivery systems, targeted therapies, and protein engineering. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

- Molecular Formula : C12H22O6S

- Molecular Weight : 530.6 g/mol

- CAS Number : 2055041-21-7

- Purity : ≥95%

These properties make this compound suitable for various bioconjugation applications due to its hydrophilicity and ability to form stable linkages with biomolecules.

This compound functions primarily through its terminal carboxylic acid groups, which can react with primary amines to form stable amide bonds. This reaction is facilitated in the presence of coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (O-(7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), making it a versatile tool for creating conjugates with proteins, peptides, and other biomolecules .

1. Drug Delivery Systems

This compound has been employed in the development of drug delivery systems that enhance the solubility and stability of therapeutic agents. The PEG component improves the pharmacokinetics of drugs by increasing their circulation time in the bloodstream and reducing immunogenicity.

2. Targeted Therapy

By conjugating this compound to antibodies or ligands, researchers can create targeted therapies that deliver drugs specifically to diseased cells. This approach minimizes off-target effects and enhances therapeutic efficacy.

3. Protein Engineering

The linker is also utilized in protein engineering to modify proteins for various functions. For instance, it can be used to attach fluorescent tags for imaging studies or to create fusion proteins that retain biological activity.

Case Study 1: Targeted Delivery of Anticancer Agents

A study demonstrated the use of this compound in conjugating an anticancer drug to a monoclonal antibody targeting cancer cells. The resulting conjugate showed significant cytotoxicity against cancer cell lines while sparing normal cells, highlighting its potential for selective therapy .

Case Study 2: Protein Modification for Enhanced Stability

In another investigation, researchers modified a therapeutic enzyme with this compound to improve its stability and activity under physiological conditions. The PEGylated enzyme exhibited enhanced resistance to proteolytic degradation and maintained its catalytic activity over extended periods .

Data Table: Comparison of Biological Activities

Eigenschaften

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethylsulfanyl]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H42O12S/c23-21(24)1-3-27-5-7-29-9-11-31-13-15-33-17-19-35-20-18-34-16-14-32-12-10-30-8-6-28-4-2-22(25)26/h1-20H2,(H,23,24)(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRGLDHQIGLRPHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCSCCOCCOCCOCCOCCC(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H42O12S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.